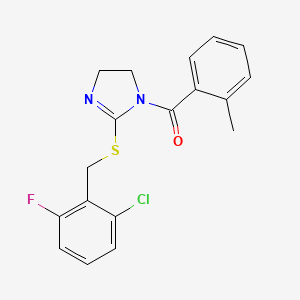
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H16ClFN2OS and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, often referred to as a derivative of thioimidazole, exhibits significant biological activity that has been the subject of various studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of thioimidazoles with the following structural characteristics:
- Molecular Formula : C19H19ClF N2S
- Molecular Weight : 364.88 g/mol
- CAS Number : 1111221-71-6
The presence of a chloro and fluorine substituent on the benzyl moiety is believed to enhance its biological activity, particularly against viral infections and certain types of cancer.
Antiviral Activity
Research has shown that compounds with similar structures exhibit potent antiviral effects, particularly against HIV. For instance, derivatives featuring the 2-chloro-6-fluorobenzyl group have demonstrated significant inhibitory activity against HIV-1, with some compounds achieving picomolar potency in enzyme assays. The mechanism involves interference with the HIV reverse transcriptase, which is crucial for viral replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The IC50 values for these activities range from 45 to 97 nM, showcasing its effectiveness compared to established chemotherapeutics like sorafenib .
Study 1: HIV Inhibition
A comprehensive study explored the effects of 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that compounds with specific stereochemical configurations exhibited enhanced antiviral activity. The presence of stereogenic centers significantly influenced binding affinity to the HIV reverse transcriptase, correlating with increased efficacy in inhibiting viral replication .
Study 2: Anticancer Activity
In another pivotal study focused on anticancer activity, the compound was tested against several human cancer cell lines. The results demonstrated that it induced apoptosis in a dose-dependent manner. Notably, compound 14 from the study led to a 41.55% increase in early and late apoptosis rates in HCT-116 cells compared to controls .
Table 1: Biological Activity Summary
Propiedades
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c1-12-5-2-3-6-13(12)17(23)22-10-9-21-18(22)24-11-14-15(19)7-4-8-16(14)20/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWYHSJNPSCVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














